1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)
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Overview
Description
1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) is a compound that belongs to the class of thienothiophenes. Thienothiophenes are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) typically involves the reaction of thieno[3,2-b]thiophene with N-phenylmethanimine under specific conditions. One common method is the Stille coupling reaction, which involves the use of palladium catalysts and organotin reagents . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction or other similar synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
- Thieno[3,2-b]thiophene-DPP based compounds
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C20H14N2S2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-phenyl-1-[5-(phenyliminomethyl)thieno[3,2-b]thiophen-2-yl]methanimine |
InChI |
InChI=1S/C20H14N2S2/c1-3-7-15(8-4-1)21-13-17-11-19-20(23-17)12-18(24-19)14-22-16-9-5-2-6-10-16/h1-14H |
InChI Key |
VUCBWFNHSDTLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC3=C(S2)C=C(S3)C=NC4=CC=CC=C4 |
Origin of Product |
United States |
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